molecular formula C12H13N5OS2 B2630379 3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol CAS No. 385421-11-4

3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol

Cat. No.: B2630379
CAS No.: 385421-11-4
M. Wt: 307.39
InChI Key: RMXZUYMJPXUELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-d]pyrimidine core substituted with amino and dimethyl groups at positions 4, 5, and 5. A thioether linkage (-S-CH2-) connects the pyrimidine ring to a 1H-pyrazol-5-ol moiety.

Properties

IUPAC Name

5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS2/c1-5-6(2)20-11-9(5)10(13)14-12(15-11)19-4-7-3-8(18)17-16-7/h3H,4H2,1-2H3,(H2,13,14,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXZUYMJPXUELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC3=CC(=O)NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, particularly its anti-inflammatory and analgesic effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for the compound is C11H12N4OSC_{11}H_{12}N_4OS with a molecular weight of approximately 248.31 g/mol. The structure includes a thieno[2,3-d]pyrimidine moiety linked to a pyrazole ring through a thioether group.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Anti-inflammatory activity
  • Analgesic effects
  • Antibacterial properties

These activities are primarily attributed to the presence of the thieno and pyrazole rings which are known for their pharmacological significance.

Case Studies

  • Study on Pyrazole Derivatives :
    A study synthesized several pyrazole derivatives and evaluated their anti-inflammatory and analgesic properties. The results showed that compounds similar to the target compound exhibited significant inhibition of edema in animal models, suggesting potential use in treating inflammatory conditions .
  • Mechanism of Action :
    The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. This inhibition leads to reduced inflammation and pain .
  • Comparative Analysis :
    In comparative studies with standard anti-inflammatory drugs, certain derivatives demonstrated activity levels comparable to established medications like indomethacin, indicating their therapeutic potential .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties as well. Research on related thieno[2,3-d]pyrimidine derivatives has shown effectiveness against various bacterial strains, including E. coli and S. aureus. The antibacterial activity is often linked to the electron-withdrawing effects of substituents on the aromatic rings which enhance binding affinity to bacterial targets .

Data Tables

PropertyValue
Molecular FormulaC11H12N4OSC_{11}H_{12}N_4OS
Molecular Weight248.31 g/mol
Anti-inflammatory ActivitySignificant
Analgesic ActivityComparable to indomethacin
Antibacterial ActivityEffective against E. coli, S. aureus

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit promising anticancer properties. The structural features of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one make it a candidate for further modification to enhance its efficacy against various cancer types. Studies have shown that compounds targeting thymidine kinase can significantly affect tumor growth and proliferation rates .

2. Antimicrobial Properties
The thieno[2,3-d]pyrimidine scaffold has been associated with antimicrobial activity. Compounds similar to 3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol have demonstrated inhibitory effects against a range of bacteria and fungi, suggesting potential use in developing new antibiotics .

3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways can be harnessed for therapeutic interventions. For instance, its role as an inhibitor of certain kinases may provide avenues for treating diseases characterized by dysregulated kinase activity .

Agricultural Applications

1. Pesticide Development
The unique structure of thieno[2,3-d]pyrimidines allows for the design of novel pesticides that can target specific pests while minimizing environmental impact. Research has focused on synthesizing analogs that can disrupt pest metabolism or reproduction .

2. Plant Growth Regulators
Compounds derived from thieno[2,3-d]pyrimidine structures have been explored as plant growth regulators. Their application can enhance crop yield and resilience against environmental stressors .

Material Science

1. Organic Electronics
The electronic properties of thieno[2,3-d]pyrimidines make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable films and facilitate charge transport is crucial for device performance .

2. Sensor Development
Research into the use of thieno[2,3-d]pyrimidine derivatives in sensor technology is ongoing. Their chemical reactivity can be exploited for developing sensors capable of detecting specific biomolecules or environmental pollutants .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityFridley et al., 2011Identified potential for targeting thymidine kinase
Antimicrobial ActivityChaudhary et al., 2014Demonstrated inhibitory effects on bacterial growth
Pesticide DevelopmentScience.govDeveloped new compounds with reduced environmental impact
Organic ElectronicsPMC CentralExplored charge transport properties in device applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Target Compound
  • Core: Thieno[2,3-d]pyrimidine with 4-amino, 5,6-dimethyl substituents.
  • Linker : Thioether (-S-CH2-).
  • Terminal Group : 1H-pyrazol-5-ol.
Comparative Compounds:

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Core: Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine. Key Features: Lacks the thioether linker and pyrazol-5-ol group.

Thieno[2,3-d]pyrimidine-Oxadiazole Derivatives () Core: Thieno[2,3-d]pyrimidine with oxadiazole substituents. Linker: Thioether (-S-) connected to oxadiazole. Activity: Anti-proliferative properties reported in similar derivatives .

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives ()

  • Core : Pyrazole linked to thiadiazine.
  • Key Features : Demonstrates antimicrobial activity; highlights pyrazole's role in bioactivity .

Substituent and Linker Variations

Compound Class Core Structure Linker Terminal Group Biological Activity/Application Reference
Target Compound Thieno[2,3-d]pyrimidine -S-CH2- 1H-pyrazol-5-ol Potential kinase/antimicrobial N/A
Isoxazole-Piperazine Derivatives () Pyrimidine -S-CH2- Isoxazole/triazole + piperazine Drug design (unspecified)
Oxadiazole Derivatives () Thieno[2,3-d]pyrimidine -S- 1,3,4-oxadiazole Anti-proliferative
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one () Pyrimidin-4(3H)-one Direct bond Thienyl-pyrazole Structural analog for activity studies

Characterization

  • Common Techniques :
    • NMR/LCMS : Used extensively for verifying structures (e.g., compounds in ) .
    • X-ray Crystallography : SHELX software employed for structural refinement in related studies .
    • Computational Analysis : Multiwfn for wavefunction analysis (e.g., electron localization) .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Alkylation of thieno[2,3-d]pyrimidine derivatives with chloroacetamides or benzyl chlorides to introduce the thioether bridge .
  • Step 2: Cyclization using phosphorous oxychloride (POCl₃) under reflux conditions to form the pyrimidine core .
  • Step 3: Coupling with pyrazol-5-ol via nucleophilic substitution. Purification often employs recrystallization from DMF-EtOH (1:1) .
  • Key Characterization: IR (to confirm S–C and N–H bonds), LC/MS (for molecular ion validation), and elemental analysis .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for this compound?

Methodological Answer:

  • Assay Variability: Compare MIC values under standardized conditions (e.g., broth microdilution vs. agar diffusion) .
  • Structural Confounders: Test derivatives with modified substituents (e.g., 5-methyl vs. 5-phenyl groups) to isolate activity contributors .
  • Purity Verification: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm compound integrity .
  • Example: Derivatives with 5-phenyl-1,3,4-oxadiazole moieties showed enhanced activity against S. aureus but reduced efficacy in Gram-negative models .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • IR Spectroscopy: Detect S–C (~650 cm⁻¹) and N–H (~3400 cm⁻¹) stretches .
  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • Single-Crystal X-ray Diffraction: Resolve bond angles and confirm thieno-pyrimidine planar geometry (e.g., C–C bond lengths ~1.48 Å) .
  • LC/MS: Validate molecular weight (e.g., [M+H]⁺ at m/z 356 for a related derivative) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modifications at the 4-amino (e.g., acylated amines) or pyrazol-5-ol (e.g., O-alkylation) positions .
  • In Silico Screening: Use ACD/Labs Percepta to predict logP and solubility, prioritizing derivatives with balanced hydrophilicity .
  • In Vitro Testing: Evaluate cytotoxicity (MTT assay) and antimicrobial activity (MIC against E. coli, S. aureus) in parallel .
  • Example: Alkylation of the pyrimidine N1 position with benzyl groups increased antifungal activity by 40% .

Advanced: What experimental designs are suitable for in vivo pharmacokinetic (PK) studies?

Methodological Answer:

  • Animal Models: Use randomized block designs with split-split plots (e.g., trellis systems for dose-response variability control) .
  • Sampling: Collect plasma at 0, 1, 2, 4, 8, 12, 24 h post-administration. Analyze via HPLC (C18 column, 0.1% acetic acid buffer) .
  • PK Parameters: Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin®) .
  • Metabolite Identification: Use LC-QTOF/MS to detect phase I/II metabolites .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use DMF-EtOH (1:1) or ethyl acetate/hexane mixtures .
  • Column Chromatography: Silica gel (200–300 mesh) with gradient elution (CH₂Cl₂/MeOH 95:5 → 80:20) .
  • Yield Optimization: Monitor reaction progress via TLC (Rf ~0.5 in CHCl₃/MeOH 9:1) to minimize byproducts .

Advanced: How can stability under physiological conditions be assessed?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 h. Analyze degradation via HPLC .
  • Thermal Stress Testing: Heat at 60°C for 72 h; monitor decomposition products .
  • Light Sensitivity: Expose to UV (254 nm) for 48 h; quantify photodegradants .

Advanced: What computational methods predict binding affinity to target enzymes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with PDB structures (e.g., DHFR for antimicrobial activity) .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (GROMACS) over 100 ns to assess stability .
  • QSAR Models: Train on datasets with IC₅₀ values and descriptors (e.g., logP, polar surface area) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.